molecular formula C16H19N3O2 B15120764 N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B15120764
M. Wt: 285.34 g/mol
InChI Key: JLIWELIPBUZNDC-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a benzoxazole ring fused with a piperidine ring and a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the cyclopropanecarboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Advanced techniques such as continuous flow synthesis and automated synthesis platforms can also be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity, while the cyclopropanecarboxamide group can influence the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-Benzoxazol-2-yl)-4-piperidinyl]-N-propylamine
  • N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride
  • 1-(3-(Piperidin-4-yl)benzyl)piperidine

Uniqueness

N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H19N3O2/c20-15(11-7-8-11)17-12-4-3-9-19(10-12)16-18-13-5-1-2-6-14(13)21-16/h1-2,5-6,11-12H,3-4,7-10H2,(H,17,20)

InChI Key

JLIWELIPBUZNDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)NC(=O)C4CC4

Origin of Product

United States

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